2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Catalog No.
S714485
CAS No.
69891-92-5
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromi...

CAS Number

69891-92-5

Product Name

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

IUPAC Name

2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1

InChI Key

XETDBHNHTOJWPZ-UHFFFAOYSA-M

SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Three-Carbon Homologating Agent:

One prominent application of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide lies in its ability to act as a three-carbon homologating agent. This means it can introduce a three-carbon chain into organic molecules, enabling the synthesis of new compounds with specific functionalities. For instance, research has demonstrated its effectiveness in the olefination (formation of double bonds) of methyl 5-oxopentanoate, resulting in the formation of methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate [].

Source

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is classified as a phosphonium salt with the molecular formula C24H26BrO2P and a molecular weight of 457.35 g/mol. It appears as a white to light yellow crystalline powder . The compound features a triphenylphosphonium moiety attached to a 2-(1,3-dioxan-2-yl)ethyl group, contributing to its distinctive properties.

This compound serves primarily as a three-carbon homologating agent in organic synthesis. It is particularly effective for preparing α,β- or β,γ-unsaturated compounds through various nucleophilic substitution reactions . The presence of the dioxane ring enhances its reactivity by stabilizing the positive charge during reactions.

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide exhibits notable biological properties. It has been reported to cause skin irritation and serious eye irritation upon contact . These characteristics necessitate careful handling in laboratory settings. Further studies may reveal additional pharmacological properties that could be leveraged in medicinal chemistry.

The synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide that contains the dioxane moiety. Common methods include:

  • Nucleophilic Substitution: Reacting triphenylphosphine with an appropriate alkyl halide.
  • Phosphonium Salt Formation: The reaction proceeds through the formation of a phosphonium salt intermediate, which can then be converted into the final product through further reactions involving bromide ions .

This compound finds utility in various fields:

  • Organic Synthesis: As a reagent for synthesizing complex organic molecules.
  • Homologation Reactions: Useful in extending carbon chains in synthetic pathways.
  • Biological Research: Potential applications in studying cellular processes due to its phosphonium nature which can influence membrane dynamics .

Interaction studies involving 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide focus on its effects on biological membranes and cellular components. Its ability to traverse lipid bilayers makes it a candidate for investigating cellular uptake mechanisms and mitochondrial targeting due to the positive charge associated with phosphonium compounds .

Several compounds share structural similarities with 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
TriphenylphosphinePhosphine without dioxaneMore reactive but less selective than the bromide
Benzyltriphenylphosphonium chlorideBenzyl group instead of dioxaneDifferent reactivity profile due to sterics
Methyltriphenylphosphonium iodideIodide instead of bromideHigher reactivity but less stability

The presence of the dioxane ring in 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide enhances its stability and solubility compared to other phosphonium salts, making it particularly useful for specific synthetic applications.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69891-92-5

Dates

Modify: 2023-08-15

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